molecular formula C9H16O2 B1454936 2-Cyclopentyl-2-methylpropanoic acid CAS No. 802918-34-9

2-Cyclopentyl-2-methylpropanoic acid

Cat. No.: B1454936
CAS No.: 802918-34-9
M. Wt: 156.22 g/mol
InChI Key: FBQSUMKPOXEXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopentyl-2-methylpropanoic acid is an organic compound with the molecular formula C9H16O2. It is characterized by a cyclopentyl group attached to a methylpropanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-2-methylpropanoic acid typically involves multi-step processes. One common method starts with 1-hydroxy-2-naphthoic acid, which undergoes alkylation with cyclopentyl ester or cyclohexyl ester to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar principles as laboratory methods, with optimization for larger scale production, including the use of more efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the carboxylic acid group to other functional groups such as ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols.

    Substitution: The compound can participate in substitution reactions where the cyclopentyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction could produce cyclopentanol derivatives.

Scientific Research Applications

2-Cyclopentyl-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The cyclopentyl and methyl groups contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

  • 2-Cyclopentylpropanoic acid
  • 2-Methylpropanoic acid
  • Cyclopentaneacetic acid

Comparison: 2-Cyclopentyl-2-methylpropanoic acid is unique due to the presence of both a cyclopentyl group and a methyl group attached to the propanoic acid backbone. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-cyclopentyl-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,8(10)11)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQSUMKPOXEXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Cyclopentyl-2-methylpropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Cyclopentyl-2-methylpropanoic acid
Reactant of Route 3
2-Cyclopentyl-2-methylpropanoic acid
Reactant of Route 4
2-Cyclopentyl-2-methylpropanoic acid
Reactant of Route 5
2-Cyclopentyl-2-methylpropanoic acid
Reactant of Route 6
2-Cyclopentyl-2-methylpropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.